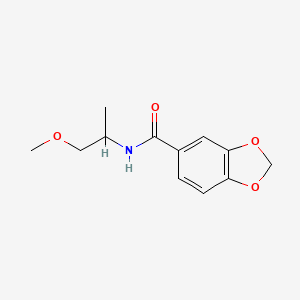![molecular formula C17H20N6O5S B3955458 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
説明
This compound belongs to the class of organic compounds known as n-acetyl-2-arylethylamines. These are compounds containing an acetamide group that is N-linked to an arylethylamine . It is a small molecule with a chemical formula of C10H14N2O3S .
Molecular Structure Analysis
The molecular structure of this compound includes an acetamide group that is N-linked to an arylethylamine . The molecular weight is 242.295 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.295 and a monoisotopic mass of 242.072513014 . The chemical formula is C10H14N2O3S .将来の方向性
作用機序
Target of Action
The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 can affect various biochemical pathways related to pH regulation and fluid balance in the body . The downstream effects of these changes can include alterations in cellular metabolism and ion transport processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on Carbonic Anhydrase 1 and 2 . By inhibiting these enzymes, the compound may disrupt normal pH regulation and fluid balance in the body, potentially leading to physiological changes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
生化学分析
Biochemical Properties
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase enzymes, specifically carbonic anhydrase 1 and carbonic anhydrase 2 . These interactions are crucial as they influence the enzyme’s activity, potentially inhibiting or modifying their function. The nature of these interactions involves binding to the active site of the enzyme, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can lead to alterations in pH regulation within cells, impacting various metabolic processes . Additionally, it may affect the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like carbonic anhydrase . By binding to the active site of these enzymes, it inhibits their activity, leading to downstream effects on cellular processes. This inhibition can result in changes in gene expression and metabolic flux, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can result in sustained inhibition of enzyme activity, with potential implications for cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on enzyme activity and cellular processes. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels . The compound’s interaction with carbonic anhydrase enzymes is particularly noteworthy, as it affects the regulation of pH and bicarbonate levels within cells, which are critical for various metabolic functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within cells. The compound’s distribution can influence its accumulation and efficacy, impacting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action. The localization within subcellular compartments can influence its interaction with enzymes and other biomolecules, affecting its overall biochemical activity.
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5S/c1-21-15-14(16(25)22(2)17(21)26)23(10-20-15)9-13(24)19-8-7-11-3-5-12(6-4-11)29(18,27)28/h3-6,10H,7-9H2,1-2H3,(H,19,24)(H2,18,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHOXTSMFXHKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-({[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3955380.png)
![N-(4-methoxy-2-methylphenyl)-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3955381.png)
![propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955386.png)

![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)


![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
![4-tert-butyl-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3955464.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B3955493.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955499.png)
